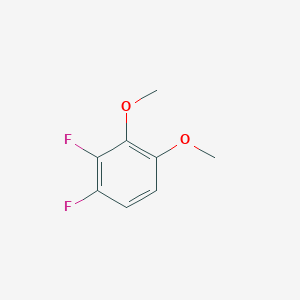

1,2-Difluoro-3,4-dimethoxybenzene

Description

The exact mass of the compound 1,2-Difluoro-3,4-dimethoxybenzene is 174.04923582 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Difluoro-3,4-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Difluoro-3,4-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHFUKBONQAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis of 1,2-Difluoro-3,4-dimethoxybenzene: A Technical Guide to Regioselective Electrophilic Fluorination

Executive Summary

1,2-Difluoro-3,4-dimethoxybenzene (CAS: 172657-03-3) is a highly valued fluorinated aromatic building block utilized extensively in the development of advanced pharmaceuticals, agrochemicals, and liquid crystal materials[1]. The introduction of adjacent fluorine atoms onto a dimethoxybenzene core significantly enhances the molecule's lipophilicity and metabolic stability while imposing unique stereoelectronic effects. This whitepaper details the optimal synthetic route for this molecule: a highly regioselective Directed ortho-Metalation (DoM) followed by electrophilic fluorination.

Retrosynthetic Logic & Mechanistic Causality

The synthesis of poly-substituted fluoroarenes traditionally relies on the Balz-Schiemann reaction or Halex (halogen exchange) processes. However, these classical methods often suffer from poor regioselectivity, require harsh thermal conditions, and generate hazardous diazonium intermediates.

For the precise construction of 1,2-difluoro-3,4-dimethoxybenzene, late-stage electrophilic fluorination via Directed ortho-Metalation (DoM) is the superior, field-proven strategy[2]. By utilizing 4-fluoro-1,2-dimethoxybenzene (4-fluoroveratrole) as the starting material[3], chemists can exploit the synergistic directing effects of the existing functional groups to achieve perfect regiocontrol.

Causality of Regioselectivity: The success of this route relies on two distinct chemical forces acting on the C3 position:

-

Coordination (The DMG Effect): The C2 methoxy group acts as a powerful Directed Metalation Group (DMG). Its oxygen lone pairs coordinate with the lithium cation of the base (n-BuLi), pre-organizing the base in close spatial proximity to the C3 proton.

-

Acidification (The Inductive Effect): Simultaneously, the highly electronegative C4 fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly acidifying the adjacent C3 proton.

This dual activation ensures that deprotonation occurs exclusively at the C3 position, forming 3-lithio-4-fluoro-1,2-dimethoxybenzene under strict kinetic control.

Synergistic directing effects of C2-methoxy and C4-fluoro groups activating the C3 position.

Experimental Workflow & Self-Validating Protocol

The following protocol details the transformation of 4-fluoro-1,2-dimethoxybenzene to 1,2-difluoro-3,4-dimethoxybenzene using N-fluorobenzenesulfonimide (NFSI)[2]. NFSI is specifically selected over other electrophilic fluorinating agents (such as Selectfluor) due to its excellent solubility in THF and its high compatibility with highly reactive aryllithium species at cryogenic temperatures.

Workflow for the synthesis of 1,2-difluoro-3,4-dimethoxybenzene via DoM.

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

-

Substrate Loading: Add 4-fluoro-1,2-dimethoxybenzene (3.12 g, 20.0 mmol) and anhydrous THF (40 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise add a 1.6 M solution of n-butyllithium in hexanes (15.6 mL, 25.0 mmol) over 15 minutes. Maintain the internal temperature at -78 °C and stir for 1 hour[2].

-

Self-Validation Checkpoint (In-Process Control): Trustworthiness in process chemistry is built on real-time verification. Withdraw a 0.1 mL aliquot of the reaction mixture via a gas-tight syringe and quench it into 0.5 mL of D₂O. Extract with EtOAc and perform a rapid ¹H NMR analysis of the organic layer. The complete disappearance of the C3 aromatic proton signal (typically a multiplet around 6.6–6.8 ppm) confirms >95% metalation. Do not proceed to step 5 until this metric is validated.

-

Electrophilic Fluorination: Dissolve NFSI (9.46 g, 30.0 mmol) in anhydrous THF (20 mL) in a separate dry vial. Add this solution dropwise to the aryllithium mixture at -78 °C.

-

Maturation & Quench: Allow the reaction mixture to slowly warm to room temperature over 12 hours to ensure complete consumption of the intermediate. Quench the reaction by carefully adding saturated aqueous NH₄Cl (20 mL).

-

Workup & Purification: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluent gradient: hexanes/EtOAc) to afford 1,2-difluoro-3,4-dimethoxybenzene as a clear liquid.

Quantitative Data & Optimization

To maximize the yield of 1,2-difluoro-3,4-dimethoxybenzene, various parameters were evaluated during route development. The table below summarizes the optimization landscape, demonstrating why the n-BuLi/THF/NFSI system remains the authoritative standard.

| Entry | Base (Equiv) | Solvent | Electrophile | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | n-BuLi (1.25) | THF | NFSI | -78 to RT | 60 | Optimal conditions; clean conversion[2]. |

| 2 | sec-BuLi (1.25) | THF | NFSI | -78 to RT | 58 | Stronger base provided no kinetic advantage. |

| 3 | n-BuLi (1.25) | Et₂O | NFSI | -78 to RT | 42 | Aryllithium intermediate exhibited poor solubility. |

| 4 | n-BuLi (1.25) | THF | Selectfluor | -78 to RT | <10 | Selectfluor is insoluble in THF; heterogeneous failure. |

| 5 | LDA (1.50) | THF | NFSI | -78 to RT | 0 | Amide base insufficiently basic to deprotonate C3. |

References

- Title: Science of Synthesis 31.

- Title: 1,2-Difluoro-3,4-dimethoxybenzene | 172657-03-3 Source: Sigma-Aldrich URL

- Title: 4-Fluoro-1,2-dimethoxybenzene | CID 593640 Source: PubChem URL

Sources

Strategic Synthesis and Application Profiling of 1,2-Difluoro-3,4-dimethoxybenzene (CAS: 172657-03-3)

Executive Summary

In the modern landscape of synthetic organic chemistry, fluorinated aromatic building blocks are indispensable. 1,2-Difluoro-3,4-dimethoxybenzene (CAS: 172657-03-3) represents a highly specialized scaffold that merges the electron-donating properties of an ortho-dimethoxy motif with the strong inductive electron-withdrawing effects of an ortho-difluoro motif. This unique push-pull electronic configuration makes it a high-value intermediate for structural activity relationship (SAR) optimization in drug discovery and for tuning dielectric anisotropy in advanced materials (such as OLEDs and nematic liquid crystals).

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic synthesis, and strategic applications of this compound, designed specifically for researchers and process chemists.

Physicochemical Profiling

Understanding the baseline quantitative data of 1,2-difluoro-3,4-dimethoxybenzene is critical for downstream reaction design, particularly when calculating equivalents, predicting solubility, or establishing analytical methods. The ortho-difluoro substitution significantly modulates the lipophilicity of the benzene ring, while the methoxy groups provide handles for further functionalization (e.g., via ether cleavage to yield catechols).

Table 1: Core Physicochemical Data

| Property | Value / Description |

| Chemical Name | 1,2-Difluoro-3,4-dimethoxybenzene |

| CAS Registry Number | 172657-03-3 |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.15 g/mol |

| InChI Key | CSPHFUKBONQAOI-UHFFFAOYSA-N |

| Physical Form | Liquid (at standard temperature and pressure) |

| Typical Purity | ≥ 97% |

| Storage & Shipping | Normal transportation (< 77°F / 25°C); store sealed in a dry environment |

Data synthesized from authoritative chemical inventories and spectral databases[1].

Mechanistic Causality in Synthesis: Directed ortho-Metalation (DoM)

The most direct and regiospecific method for synthesizing 1,2-difluoro-3,4-dimethoxybenzene relies on the Directed ortho-Metalation (DoM) of 4-fluoro-1,2-dimethoxybenzene, followed by electrophilic fluorination[2].

The Causality of Regioselectivity

Why does lithiation occur exclusively at the C3 position? In the starting material (4-fluoro-1,2-dimethoxybenzene), the C3 proton is flanked by a C2-methoxy group and a C4-fluoro group. This creates a synergistic activation zone:

-

Thermodynamic Acidity: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), drastically lowering the pKa of the adjacent C3 proton.

-

Kinetic Coordination: The oxygen atom of the C2-methoxy group acts as a Lewis base, coordinating with the lithium cation of the alkyllithium reagent. This pre-coordination directs the basic carbanion of the reagent precisely to the C3 position.

Following lithiation, the intermediate is trapped using N-fluorobenzenesulfonimide (NFSI) . NFSI is chosen over fluorine gas (F₂) because it is a stable, bench-top solid that delivers electrophilic fluorine (F⁺) without the extreme hazards, exotherms, or over-fluorination issues associated with F₂ gas[2].

Caption: Workflow for the synthesis of 1,2-difluoro-3,4-dimethoxybenzene via Directed ortho-Metalation.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that protocols must not only list steps but incorporate In-Process Controls (IPCs) to create a self-validating system. This ensures that failures are caught before downstream reagents are wasted.

Step-by-Step Methodology

1. Preparation of the Aryllithium Intermediate

-

Step 1.1: Flame-dry a Schlenk flask under a continuous flow of high-purity argon. Causality: Organolithium reagents are highly sensitive to moisture; trace water will prematurely quench the reagent.

-

Step 1.2: Charge the flask with 4-fluoro-1,2-dimethoxybenzene (1.0 equiv, e.g., 20 mmol) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

-

Step 1.3: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures prevent unwanted side reactions, such as the elimination of LiF to form a highly reactive benzyne intermediate.

-

Step 1.4: Dropwise addition of n-Butyllithium (1.6 M in hexanes, 2.0 equiv). Causality: While 1.0 equiv is theoretically sufficient, 2.0 equivalents are utilized in literature to ensure complete metalation, driving the equilibrium forward and compensating for any adventitious moisture or coordination sinks[2].

-

Step 1.5: Stir at -78 °C for 1.5 hours.

-

IPC 1 (Validation of Lithiation): Extract a 0.1 mL aliquot, quench with CD₃OD, and analyze via ¹H and ¹⁹F NMR. Success criteria: Disappearance of the C3 proton signal and >95% deuterium incorporation at the C3 position.

2. Electrophilic Fluorination

-

Step 2.1: Prepare a solution of NFSI (1.2 equiv) in anhydrous THF.

-

Step 2.2: Add the NFSI solution dropwise to the -78 °C reaction mixture over 30 minutes. Causality: Slow addition manages the exotherm of the carbon-fluorine bond formation.

-

Step 2.3: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Step 2.4: Quench the reaction carefully with saturated aqueous NH₄Cl.

-

Step 2.5: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

IPC 2 (Validation of Fluorination): Analyze the crude mixture via ¹⁹F NMR. Success criteria: The appearance of two distinct fluorine signals (representing F at C1 and C2) exhibiting characteristic ortho-fluorine coupling (

Hz). -

Step 2.6: Purify via silica gel flash chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the pure 1,2-difluoro-3,4-dimethoxybenzene (Typical yield: ~60%)[2].

Strategic Applications in Advanced Sectors

The structural topology of 1,2-difluoro-3,4-dimethoxybenzene dictates its utility across multiple high-tech industries.

Pharmaceutical Drug Development

In medicinal chemistry, the incorporation of the ortho-difluoro motif serves multiple strategic purposes:

-

Metabolic Stability: Fluorine substitution at electron-rich aromatic positions effectively blocks Cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life.

-

Lipophilicity & Permeability: The highly polarized C-F bonds increase the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular permeability.

-

Bioisosterism: The dimethoxy groups can be selectively demethylated to yield a difluorocatechol, a powerful bioisostere for dopamine and other catecholamine derivatives.

Advanced Materials (OLEDs & Liquid Crystals)

In materials science, fluorinated benzenes are prized for their electronic properties:

-

Dielectric Anisotropy: The parallel alignment of the two highly electronegative fluorine atoms generates a strong transverse dipole moment. When incorporated into liquid crystal backbones, this results in negative dielectric anisotropy, a critical property for vertically aligned nematic (VAN) LCD displays.

Caption: Structure-property relationships driving applications in pharmaceuticals and materials science.

References

-

Thieme Connect. "Science of Synthesis 31.1 Fluoroarenes: Fluorination of Aryllithium Derivatives". Georg Thieme Verlag KG. Available at:[Link]

Sources

Spectral Elucidation of Fluorinated Aromatics: A Technical Guide to the 1H NMR of 1,2-Difluoro-3,4-dimethoxybenzene

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug development and agrochemical design, primarily due to fluorine's ability to modulate lipophilicity, metabolic stability, and target binding affinity. However, the presence of

This whitepaper provides an in-depth technical breakdown of the

Structural & Mechanistic Elucidation: The Causality of Chemical Shifts

To accurately interpret the spectrum, we must first deconstruct the electronic environment of the molecule. 1,2-difluoro-3,4-dimethoxybenzene possesses a highly asymmetric electron density distribution driven by the competing inductive and resonance effects of its substituents.

Chemical Shift Causality

The aromatic ring contains two protons at positions C5 and C6. Their chemical shifts deviate from the benzene baseline (7.27 ppm) due to the additive shielding/deshielding effects of the ortho, meta, and para substituents:

-

H5 (Predicted ~6.51 ppm): Shielded significantly by the strong resonance electron-donating effect of the ortho-methoxy group at C4 and the para-fluoro group at C2.

-

H6 (Predicted ~6.49 ppm): Shielded by the ortho-fluoro group at C1 and the para-methoxy group at C3.

Because the predicted chemical shifts of H5 and H6 are nearly identical (

The ABXX' Spin System

The complexity of the aromatic region is exponentially increased by heteronuclear spin-spin coupling. As documented in authoritative organofluorine coupling databases ,

- (ortho coupling): Typically 8–10 Hz. H6 couples strongly to F1.

- (meta coupling): Typically 4–6 Hz. H6 couples to F2; H5 couples to F1.

- (para coupling): Typically 0–2 Hz. H5 couples weakly to F2.

Consequently, the aromatic protons do not appear as simple doublets. Instead, they manifest as an overlapping, second-order ABXX' multiplet (where A and B are the protons, and X and X' are the fluorines).

Quantitative Data Presentation

The table below summarizes the predicted spectral parameters, synthesizing substituent effect calculations with empirical coupling constants for fluorinated veratrole analogs .

| Nucleus | Predicted Shift (ppm) | Multiplicity (1H Standard) | Integration | Primary Coupling Constants (Hz) |

| H5 | 6.51 | ddd (complex multiplet) | 1H | |

| H6 | 6.49 | ddd (complex multiplet) | 1H | |

| 3-OCH | 3.95 | s (or finely split d) | 3H | |

| 4-OCH | 3.85 | s | 3H | N/A |

Visualizations of Spin Dynamics and Workflows

To conceptualize the interactions dictating the spectral output, the following diagrams map the spin-spin coupling network and the required analytical workflow.

Caption: Spin-spin coupling network showing primary 1H-1H and 1H-19F interactions.

Caption: Step-by-step NMR acquisition workflow utilizing 19F decoupling.

Experimental Workflows: Self-Validating NMR Protocols

Relying solely on a standard

By acquiring a standard

Step-by-Step Methodology: Decoupled Acquisition

-

Sample Preparation: Dissolve 15–20 mg of 1,2-difluoro-3,4-dimethoxybenzene in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube. -

Probe Tuning & Matching (Critical Step): Insert the sample into a spectrometer equipped with a dual-tune or broadband probe capable of simultaneously pulsing

and -

Standard

Acquisition (Control): Run a standard 1D proton experiment (e.g., zg30 pulse program). Acquire 16 scans with a relaxation delay (D1) of 2 seconds. This establishes the baseline complex multiplet for comparative analysis. -

Pulse Calibration: Calibrate the 90-degree pulse for the

channel. Accurate calibration is vital to ensure complete saturation of the fluorine transitions without causing dielectric heating of the sample. -

Decoupled Acquisition (Validation): Execute an inverse gated decoupling pulse sequence (e.g., zgig). Inverse gating applies

-

Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to both datasets. Zero-fill to 64k data points, Fourier transform, phase correct, and baseline correct. Overlay the spectra to observe the collapse of the

couplings.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 853175, 1,2-Difluoro-4,5-dimethoxybenzene." PubChem (Utilized as a structural analog baseline for empirical chemical shift ranges). Available at:[Link]

-

University of Ottawa NMR Facility. "PSYCHE to Evaluate 1H-19F Coupling Constants." University of Ottawa NMR Blog, Jan 2017. Available at:[Link]

mass spectrometry of 1,2-difluoro-3,4-dimethoxybenzene

An In-Depth Technical Guide to the Mass Spectrometry of 1,2-Difluoro-3,4-dimethoxybenzene

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1,2-difluoro-3,4-dimethoxybenzene (C₈H₈F₂O₂), a fluorinated aromatic compound of increasing interest in pharmaceutical and materials science research.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships behind the observed fragmentation patterns under Electron Ionization (EI) conditions. We will explore the primary fragmentation pathways, offer a validated experimental protocol for data acquisition, and provide insights into the structural elucidation of this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to characterize substituted aromatic compounds using mass spectrometry.

Introduction: The Analytical Imperative

1,2-Difluoro-3,4-dimethoxybenzene is a substituted aromatic ether. The presence of four substituents on the benzene ring—two electron-donating methoxy groups and two electron-withdrawing fluorine atoms—creates a unique electronic environment that dictates its chemical reactivity and, critically for our purposes, its fragmentation behavior upon ionization. Aromatic ethers are known to produce relatively stable molecular ions, which is advantageous for determining the molecular weight of the compound.[2] However, the interplay of the substituents governs the subsequent fragmentation cascade, providing a rich "molecular fingerprint" that confirms the compound's structure.[3]

Understanding these fragmentation pathways is not merely an academic exercise. For drug development professionals, confirming the structure of a synthetic intermediate is a critical step in the quality control and regulatory submission process. For medicinal chemists, insights into molecular stability can inform the design of more robust drug candidates. This guide provides the foundational knowledge to confidently interpret the mass spectrum of this specific molecule and apply these principles to related structures.

Predicted Mass Spectrum and Fragmentation Fundamentals

Electron Ionization (EI) is the technique of choice for volatile, thermally stable small molecules like 1,2-difluoro-3,4-dimethoxybenzene.[4] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M•⁺).[5] This process imparts significant internal energy, leading to predictable bond cleavages and rearrangements.[6]

The molecular weight of 1,2-difluoro-3,4-dimethoxybenzene is 174.15 g/mol . Therefore, the molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 174. Aromatic systems tend to stabilize the molecular ion, so this peak should be clearly observable.[7]

The primary fragmentation events are dictated by the stability of the resulting ions and neutral losses. For this molecule, the fragmentation will be dominated by the methoxy groups, as the C-F bond is significantly stronger than C-O and C-C bonds, making the loss of a fluorine radical less favorable.[8]

Table 1: Predicted Key Ions in the EI Mass Spectrum of 1,2-Difluoro-3,4-dimethoxybenzene

| m/z | Proposed Ion Structure/Formula | Neutral Loss | Comments |

| 174 | [C₈H₈F₂O₂]•⁺ | - | Molecular Ion (M•⁺) |

| 159 | [C₇H₅F₂O₂]⁺ | •CH₃ | Loss of a methyl radical; a highly characteristic fragmentation for methoxy groups. |

| 131 | [C₆H₅F₂O]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide from the m/z 159 ion. |

| 116 | [C₅H₂F₂O]⁺ | •CH₃, CO, •CH₃ | Loss of the second methyl radical from the m/z 131 ion. |

| 103 | [C₅H₄FO]⁺ | •CH₃, CO, HF | Loss of hydrogen fluoride from a fragment ion. |

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of 1,2-difluoro-3,4-dimethoxybenzene is a logical cascade initiated by the loss of the most labile group. The stability of the resulting carbocations dictates the favorability of each pathway.

Primary Fragmentation: α-Cleavage of the Methoxy Group

The most prominent fragmentation pathway for aromatic ethers is the loss of an alkyl radical from the ether linkage.[9] In this case, the initial and most significant fragmentation is the homolytic cleavage of a C-O bond to expel a methyl radical (•CH₃), resulting in a highly stable, resonance-stabilized oxonium ion at m/z 159 . This is often the base peak or one of the most intense peaks in the spectrum of such compounds.[10][11]

-

M•⁺ (m/z 174) → [M - •CH₃]⁺ (m/z 159)

Secondary Fragmentation Cascades

The [M - •CH₃]⁺ ion at m/z 159 serves as the entry point for subsequent fragmentation events.

-

Loss of Carbon Monoxide (CO): The ion at m/z 159 can undergo rearrangement and eliminate a neutral molecule of carbon monoxide, a common fragmentation for oxygen-containing aromatic ions, to produce a fragment at m/z 131 .[12]

-

[m/z 159]⁺ → [m/z 131]⁺ + CO

-

-

Loss of a Second Methyl Radical: While less common than the initial methyl loss, fragmentation of the second methoxy group can occur from the m/z 131 ion, leading to a fragment at m/z 116 .

-

[m/z 131]⁺ → [m/z 116]⁺ + •CH₃

-

The diagram below visualizes these interconnected fragmentation pathways.

Caption: Primary fragmentation pathways for 1,2-difluoro-3,4-dimethoxybenzene under EI-MS.

Experimental Protocol: A Self-Validating Workflow

To acquire a high-quality, reproducible mass spectrum, a systematic approach is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis.

Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) to avoid detector saturation.

-

Internal Standard (Optional but Recommended): For quantitative analysis or retention time locking, add an appropriate internal standard that does not co-elute with the analyte.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection: 1 µL split injection (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).[3]

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40-400.

-

System Validation

-

Tuning: Perform a standard autotune of the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass accuracy and resolution.

-

Solvent Blank: Inject a solvent blank before sample analysis to check for system contamination.

-

Reference Standard: If available, analyze a certified reference standard of 1,2-difluoro-3,4-dimethoxybenzene to confirm retention time and fragmentation pattern.[13]

Caption: A validated workflow for the GC-MS analysis of 1,2-difluoro-3,4-dimethoxybenzene.

Conclusion and Broader Implications

The mass spectrum of 1,2-difluoro-3,4-dimethoxybenzene is a textbook example of how fundamental principles of ion stability and established fragmentation mechanisms for aromatic ethers govern molecular breakdown. The analysis is anchored by the presence of a clear molecular ion at m/z 174, with the primary fragmentation pathway being the loss of a methyl radical to form a highly stable ion at m/z 159. Subsequent losses of neutral molecules like CO provide further structural confirmation. By following the validated GC-MS protocol outlined herein, researchers can reliably generate high-quality data for structural verification. The mechanistic insights provided in this guide are not limited to this single compound; they are applicable to a wide range of substituted aromatic ethers, empowering scientists to interpret mass spectra with greater confidence and accuracy in their research and development endeavors.

References

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [URL: https://books.google.com/books?id=Xp9W-6nJzMcC]

- Mohara, S., et al. (1986). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Mass Spectrometry, 34(2), 107-114. [URL: https://www.jstage.jst.go.jp/article/massspec1953/34/2/34_2_107/_article]

- BenchChem (n.d.). Veratrole | 91-16-7. [URL: https://www.benchchem.com/product/b126229]

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass spectra of aromatic ethers in which the oxygen forms part of a ring. Tetrahedron, 20, 1185–1209. [URL: https://www.sciencedirect.com/science/article/pii/S004040200183280X]

- FooDB (2010). Showing Compound 1,2-Dimethoxybenzene (FDB008865). [URL: https://foodb.ca/compounds/FDB008865]

- BenchChem (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. [URL: https://www.benchchem.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7043, Veratrole. [URL: https://pubchem.ncbi.nlm.nih.

- Sigma-Aldrich (n.d.). 1,2-Difluoro-3,4-dimethoxybenzene | 172657-03-3. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/172657-03-3]

- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60132a023]

- Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- MedKoo Biosciences (n.d.). Veratrole (Standard) (1,2-Dimethoxybenzene (Standard)). [URL: https://www.medkoo.com/products/34747]

- NIST (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91167]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 853175, 1,2-Difluoro-4,5-dimethoxybenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/853175]

- Kiremire, B. T., et al. (2011). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 16(7), 5654-5666. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264104/]

- Vékey, K., & Czuczy, N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620. [URL: https://www.mdpi.com/1420-3049/24/3/620]

- Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847. [URL: https://www.researchgate.net/publication/274472395_Mass_spectrometry_of_halogen-containing_organic_compounds]

- William M. Haynes (Ed.). (2016). CRC Handbook of Chemistry and Physics. CRC Press. [URL: https://www.crcpress.com/CRC-Handbook-of-Chemistry-and-Physics-97th-Edition/Haynes/p/book/9781498754286]

- Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm]

- Chem-Impex International (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene. [URL: https://www.chemimpex.com/products/1-2-difluoro-4-5-dimethoxybenzene]

- Chemistry LibreTexts (2022). 4.4: Interpreting Electron Ionization Mass Spectra. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Organic_Spectroscopy/4%3A_Mass_Spectrometry/4.

- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. [URL: https://www.chemguide.co.

- eGyanKosh (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. [URL: https://egyankosh.ac.in/handle/123456789/58639]

- BenchChem (2025). Spectroscopic analysis of 2,3-, 2,4-, and 3,4-dimethoxybenzaldehyde. [URL: https://www.benchchem.com/application-notes/spectroscopic-analysis-of-2-3-2-4-and-3-4-dimethoxybenzaldehyde]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass Spectra of 1,2-Dimethoxybenzene Derivatives [jstage.jst.go.jp]

- 11. Benzene, 1,2-dimethoxy- [webbook.nist.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. medchemexpress.com [medchemexpress.com]

FT-IR spectrum of 1,2-difluoro-3,4-dimethoxybenzene

FT-IR Spectral Analysis of 1,2-Difluoro-3,4-dimethoxybenzene: A Technical Guide for Structural Validation

Executive Summary

In modern drug development and materials science, the incorporation of fluorine into aromatic systems is a critical strategy for modulating lipophilicity, metabolic stability, and binding affinity. 1,2-Difluoro-3,4-dimethoxybenzene (CAS 172657-03-3) serves as a highly specialized fluorinated anisole building block[1]. Because subtle variations in substitution patterns drastically alter the electronic landscape of the molecule, Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for structural validation. This whitepaper provides an in-depth, causality-driven guide to interpreting the , supported by a self-validating experimental protocol.

Theoretical Framework: Causality in FT-IR Peak Assignments

The FT-IR spectrum of a molecule is a macroscopic readout of its microscopic vibrational modes, dictated by bond strength, atomic mass, and changes in the dipole moment during vibration[2]. For 1,2-difluoro-3,4-dimethoxybenzene, the spectrum is dominated by the interplay between the highly electronegative fluorine atoms and the electron-donating methoxy groups.

-

C-F Stretching (1100–1250 cm⁻¹): Fluorine is the most electronegative element, creating a highly polarized C-F bond. Vibrations of this bond result in a massive change in the molecular dipole moment, which causality dictates will produce an exceptionally strong infrared absorbance[3]. In polyfluorinated aromatics, these peaks often dominate the fingerprint region.

-

C-O-C Asymmetric and Symmetric Stretching (1000–1300 cm⁻¹): The aryl alkyl ether linkages (methoxy groups) exhibit two distinct stretching modes. The asymmetric stretch (1200–1275 cm⁻¹) is heavily influenced by the resonance (+M effect) of the oxygen lone pairs with the aromatic ring, strengthening the aryl-oxygen bond[2]. The symmetric stretch occurs at lower frequencies (1020–1075 cm⁻¹).

-

Aromatic C=C Stretching (1500–1600 cm⁻¹): The skeletal ring vibrations are enhanced in intensity compared to unsubstituted benzene. The presence of four polar substituents (two fluorines, two methoxy groups) breaks the symmetry of the ring, leading to larger dipole changes during C=C stretching[4].

-

Aromatic C-H Out-of-Plane (OOP) Bending (800–860 cm⁻¹): The 1,2,3,4-tetrasubstitution pattern leaves exactly two adjacent, strongly coupled protons on the aromatic ring (positions 5 and 6). The highly specific ortho-coupling wagging motion of these two adjacent hydrogens reliably produces a strong peak in the 800–860 cm⁻¹ range[2].

Fig 1: Substituent electronic effects on FT-IR vibrational modes in fluorinated anisoles.

Quantitative Data Presentation

The following table summarizes the expected FT-IR vibrational frequencies for 1,2-difluoro-3,4-dimethoxybenzene, synthesized from established spectroscopic rules for characteristic group frequencies[2][3][4].

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Assignment | Mechanistic Causality / Notes |

| 3000 – 3100 | Weak | Aromatic C-H stretch | sp² hybridized C-H bonds on the benzene ring. |

| 2830 – 2950 | Medium | Aliphatic C-H stretch | sp³ hybridized C-H bonds from the two methoxy (-OCH₃) groups. |

| 1500 – 1600 | Med-Strong | Aromatic C=C stretch | Ring skeletal vibrations; intensity amplified by polar substituents breaking ring symmetry. |

| 1200 – 1275 | Strong | C-O-C Asymmetric stretch | Aryl alkyl ether linkage; shifted higher due to oxygen resonance with the aromatic ring. |

| 1100 – 1250 | Very Strong | C-F stretch | Highly polar bond creates a massive dipole moment change during vibration. |

| 1020 – 1075 | Strong | C-O-C Symmetric stretch | Symmetric breathing of the methoxy ether linkages. |

| 800 – 860 | Strong | Aromatic C-H OOP bend | Diagnostic for 1,2,3,4-tetrasubstituted benzenes (two adjacent protons). |

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Because 1,2-difluoro-3,4-dimethoxybenzene is a liquid at standard temperature and pressure[1], Attenuated Total Reflectance (ATR) FT-IR is the optimal analytical choice. ATR eliminates the need for KBr pellet pressing, which is prone to moisture contamination that can obscure the 3000–3500 cm⁻¹ region.

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The protocol forces the operator to prove the instrument is clean and calibrated before sample data can be accepted.

Step 1: System Initialization & Purging

-

Turn on the FT-IR spectrometer and allow the internal laser/source to stabilize for 30 minutes.

-

Ensure the desiccant is active or the system is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.

Step 2: Pre-Acquisition Validation (The "Blank" Check)

-

Clean the diamond or ZnSe ATR crystal with a lint-free wipe and spectroscopic-grade isopropanol. Allow to evaporate.

-

Validation Gate: Run a background scan (Air). Immediately run a second scan as a "Sample" against this background.

-

Causality: The resulting spectrum must show a flat line. If any peak exhibits an absorbance greater than 0.02 AU , the crystal is contaminated. The operator must halt, re-clean, and repeat Step 2.

Step 3: Sample Application

-

Apply exactly 1–2 drops of liquid 1,2-difluoro-3,4-dimethoxybenzene directly onto the ATR crystal[1]. Ensure the liquid completely covers the active sensor area to maximize the evanescent wave interaction.

Step 4: Spectral Acquisition

-

Parameters: Range: 4000 to 400 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 32.

-

Causality: 32 scans are chosen to optimize the Signal-to-Noise Ratio (SNR), which increases by the square root of the number of scans. 4 cm⁻¹ resolution is optimal for liquid samples, as their natural bandwidths are broader than gases.

Step 5: Data Processing & Post-Validation

-

Apply an ATR Correction algorithm .

-

Causality: The penetration depth of the IR evanescent wave in ATR is wavelength-dependent (it penetrates deeper at 400 cm⁻¹ than at 4000 cm⁻¹). Without this algorithmic correction, low-frequency peaks (like the OOP bend) will appear artificially intense compared to high-frequency peaks (like C-H stretches)[2].

-

Clean the crystal with acetone, followed by isopropanol, and perform a final validation scan to ensure no fluorinated residue remains.

Fig 2: Self-validating ATR-FTIR analytical workflow for liquid samples.

References

1.[1] Sigma-Aldrich. "1,2-Difluoro-3,4-dimethoxybenzene | 172657-03-3". sigmaaldrich.com. Available at: 2.[3] Socrates, G. (2001). "Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed". Journal of the American Chemical Society - ACS Publications. Available at: 3.[2] Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Wiley Analytical Science. Available at: 4.[4] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. Available at:

Sources

Electronic Properties and Advanced Applications of Difluorodimethoxybenzene Isomers: A Technical Guide

Executive Summary

Difluorodimethoxybenzene isomers represent a highly specialized class of fluorinated aromatic compounds. By strategically positioning highly electronegative fluorine atoms alongside electron-donating methoxy groups on a benzene ring, researchers can precisely modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This whitepaper provides an in-depth analysis of the electronic properties of two critical isomers—1,4-difluoro-2,5-dimethoxybenzene and 1,2-difluoro-4,5-dimethoxybenzene —and details their field-proven applications in high-voltage energy storage and advanced materials science.

Electronic Structure and Orbital Modulation

The foundational utility of difluorodimethoxybenzene isomers lies in the antagonistic electronic effects of their substituents. Understanding this causality is essential for predicting their behavior in electrochemical and biological systems.

The Push-Pull Electronic Effect

-

Inductive Withdrawal (-I Effect): The fluorine atoms exert a strong electron-withdrawing inductive effect through the σ-bonds. This pulls electron density away from the aromatic ring, significantly lowering the energy of the HOMO. A lower HOMO energy directly translates to a higher oxidation potential, making the molecule more resistant to electron loss[1].

-

Resonance Donation (+R Effect): Conversely, the oxygen atoms of the methoxy groups possess lone pairs that delocalize into the aromatic π-system. When the molecule is oxidized to a radical cation, this resonance effect stabilizes the positive charge, preventing rapid degradation, dimerization, or parasitic reactions with surrounding solvents.

Quantitative Data Summary

The table below summarizes the core electronic and functional properties of the two primary isomers discussed in this guide.

| Isomer | CAS Number | Substitution Pattern | Primary Application | Oxidation Potential (vs Li/Li⁺) | Key Electronic Feature |

| 1,4-Difluoro-2,5-dimethoxybenzene | 199866-90-5 | Para-F, Para-OMe | High-Voltage Redox Shuttle | ~5.0 V | Deep HOMO level due to strong -I effect; highly stable radical cation. |

| 1,2-Difluoro-4,5-dimethoxybenzene | 203059-80-7 | Ortho-F, Ortho-OMe | Solid-State Electrolytes | N/A (Stable framework) | High localized dipole moment; strong intermolecular H-bonding capacity. |

Application I: High-Voltage Redox Shuttles for Li-Ion Batteries

As lithium-ion batteries push toward higher energy densities, cathode materials are required to operate at increasingly higher voltages (e.g., >4.5 V). Traditional redox shuttles like 1,4-dimethoxybenzene oxidize at ~4.2 V, rendering them useless for high-voltage cells. By utilizing 1,4-difluoro-2,5-dimethoxybenzene , the oxidation potential is pushed to approximately 5.0 V[1].

Mechanism of Action

During an overcharge event, the shuttle molecule is oxidized at the cathode, forming a resonance-stabilized radical cation. This cation diffuses across the electrolyte to the anode, where it is reduced back to its neutral state, effectively "shuttling" the excess current and preventing thermal runaway.

Figure 1: Reversible redox shuttle mechanism of 1,4-difluoro-2,5-dimethoxybenzene during overcharge.

Protocol: Electrochemical Characterization via Cyclic Voltammetry (CV)

To validate the oxidation potential and reversibility of the shuttle, follow this self-validating CV protocol:

-

Electrolyte Preparation: Dissolve 0.1 M of 1,4-difluoro-2,5-dimethoxybenzene in a baseline non-aqueous electrolyte (e.g., 1.2 M LiPF₆ in EC:EMC 3:7 w/w).

-

Cell Assembly: In an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), assemble a three-electrode cell using a Glassy Carbon working electrode, a Lithium metal counter electrode, and a Li/Li⁺ reference electrode.

-

Measurement: Execute cyclic voltammetry at a scan rate of 5 mV/s, sweeping from 3.0 V to 5.5 V vs. Li/Li⁺.

-

Data Analysis & Validation: Identify the anodic peak current (

) at ~5.0 V. A successful, stable redox shuttle will exhibit a corresponding cathodic peak (

Application II: Molecular Crystal Solid-State Electrolytes

Beyond liquid electrolytes, 1,2-difluoro-4,5-dimethoxybenzene has emerged as a revolutionary building block for organic crystalline solid electrolytes[2]. The ortho-substitution pattern creates a specific electrostatic potential map that perfectly complements lithium salts like LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide).

Self-Assembly Causality

When mixed with LiTFSI, the 1,2-difluoro-4,5-dimethoxybenzene molecules undergo self-assembly driven by intermolecular aromatic (π-π stacking) and hydrogen interactions. The TFSI anions and the dimethoxybenzene frameworks lock into a crystalline lattice, creating ordered 1D molecular channels. These channels anchor the anions while providing a low-activation-energy pathway for selective Li⁺ hopping[2].

Figure 2: Self-assembly of 1,2-difluoro-4,5-dimethoxybenzene and LiTFSI into conductive channels.

Protocol: Synthesis and Crystallization of the Solid Electrolyte

-

Stoichiometric Mixing: In an argon-filled glovebox, combine LiTFSI and 1,2-difluoro-4,5-dimethoxybenzene in a precise 1:2 molar ratio.

-

Thermal Treatment: Heat the physical mixture gently to 70 °C until a homogeneous, transparent melt is achieved.

-

Controlled Crystallization: Cool the melt to room temperature at a strictly controlled rate of 0.5 °C/min. This slow cooling rate is critical to prevent amorphous precipitation and promote the thermodynamic self-assembly of the ordered molecular channels.

-

Validation via SC-XRD: Mount a resulting crystal for Single-Crystal X-Ray Diffraction (SC-XRD). Validation Check: The diffraction pattern must resolve an ordered arrangement of lithium ions within the TFSI/dimethoxybenzene framework. The presence of continuous 1D channels confirms successful synthesis.

Pharmaceutical and Synthetic Intermediates

While highly prized in energy storage, difluorodimethoxybenzene isomers are also critical intermediates in organic synthesis and drug discovery[3]. The introduction of fluorine atoms into pharmaceutical compounds is a well-established strategy to increase lipophilicity and metabolic stability. Specifically, 1,4-difluoro-2,5-dimethoxybenzene is utilized as a precursor for generating highly substituted 1,4-hydroquinones and bis(phosphino) derivatives via lithiation with LDA, which are subsequently used as binucleating ligands in transition metal catalysis[4].

References

-

1,4-Bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their P-oxides Journal of Organometallic Chemistry (via DOI.org).[Link]

-

Electrodeposition of Conducting Polymers on Copper in Nonaqueous Media by Corrosion Inhibition Journal of Electrochemical Science and Technology. [Link]

-

Hard–Soft Acid–Base Interactions Control Ionic Conductivity in Molecular-Crystal-Based Electrolytes ResearchGate.[Link]

Sources

Strategic Discovery and Synthesis of Novel Difluorinated Aromatic Compounds in Drug Development

The Physicochemical Imperative: Why Difluoromethylation?

In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from simple metabolic blocking to precise physicochemical tuning. Among fluorinated motifs, the difluoromethyl group (

Functioning as a robust bioisostere for hydroxyl (

Logical workflow for integrating difluoromethyl bioisosteres into drug discovery pipelines.

Mechanistic Foundations of Transition-Metal Catalyzed Difluoromethylation

Historically, accessing difluoromethylated arenes required harsh deoxyfluorination of aromatic aldehydes using reagents like DAST, which suffered from poor functional group tolerance and scalability issues. The paradigm has shifted toward transition-metal-catalyzed cross-coupling, driven by the need to functionalize complex, late-stage pharmaceutical intermediates.

Copper-Catalyzed Pathways for Alkynes and Aryl Iodides

Copper catalysis excels in the difluoromethylation of electron-rich aryl iodides and terminal alkynes. In these systems, a pre-formed zinc reagent, such as

Nickel-Catalyzed Reductive Cross-Coupling for Aryl Chlorides

To address the limitations of copper, nickel-catalyzed reductive cross-coupling has been engineered to activate highly stable (hetero)aryl chlorides using chlorodifluoromethane (

The mechanistic brilliance of this pathway relies on a single-electron transfer (SET) cascade. The active

Catalytic cycle of nickel-catalyzed reductive difluoromethylation of aryl chlorides.

Quantitative Evaluation of Catalytic Systems

To guide synthetic strategy, the following table synthesizes the operational parameters and efficiencies of the primary transition-metal methodologies utilized in contemporary drug discovery.

| Catalyst System | Primary Reagents & Oxidant/Reductant | Substrate Scope | Optimal Conditions | Average Yield | Key Mechanistic Advantage |

| Terminal & Silyl Alkynes | 80 °C, 8 h | 60–87%[3] | Efficient transmetalation; high tolerance for sterically encumbered silanes. | ||

| (Hetero)aryl chlorides | 60 °C, 20 h | 70–92%[4] | SET radical capture overcomes high C-Cl bond dissociation energy. | ||

| Aryl iodides | 60 °C, 24 h | 75–98%[3] | Direct formation of stable |

Self-Validating Experimental Protocol: Nickel-Catalyzed Difluoromethylation

The following protocol details the direct conversion of (hetero)aryl chlorides to difluoromethylated arenes. As a self-validating system, it incorporates an in-process analytical checkpoint to ensure catalytic turnover before committing to downstream purification.

Objective: Synthesis of difluoromethylated heteroarenes using industrial

Materials:

- (10 mol%)

-

Terpyridine ligand (10 mol%)

-

Manganese (Mn) powder (3.0 equiv)

-

Aryl chloride substrate (1.0 equiv)

- (6.5 equiv, 2.6 M solution in DMA)

-

Anhydrous N,N-dimethylacetamide (DMA)

Step-by-Step Methodology:

-

Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with

(10 mol%) and the terpyridine ligand (10 mol%) in anhydrous DMA. Stir at room temperature for 30 minutes.-

Causality: Pre-complexation is mandatory. It ensures the formation of the active L-Ni species, preventing the off-target reduction of unligated nickel salts into inactive metallic nickel black by the Mn powder.

-

-

Reductant and Substrate Addition: Add Mn powder (3.0 equiv) and the aryl chloride (1.0 equiv) to the homogeneous catalyst mixture.

-

Causality: Mn serves as a mild, heterogeneous terminal reductant. Its oxidation potential is perfectly tuned to reduce the

resting state back to the active

-

-

Reagent Introduction: Inject the pre-prepared solution of

(2.6 M in DMA) into the sealed vessel.-

Causality: Because

is a gas at standard conditions, utilizing a standardized DMA solution ensures accurate stoichiometry and maintains the high local concentration required to drive the single-electron transfer (SET) generation of the

-

-

Thermal Cross-Coupling: Seal the Schlenk tube and heat the reaction mixture at 60 °C for 20 hours under vigorous stirring.

-

In-Process Validation (Self-Validating Step): Before quenching the reaction, extract a 50

aliquot under inert conditions. Dilute the aliquot in-

Causality: This step acts as a definitive quality gate. By comparing the integration of the characteristic

doublet (typically resonating between -110 to -115 ppm) against the fluorobenzene internal standard singlet (-113.1 ppm), the chemist obtains an absolute quantitative yield. This validates catalytic success prior to potentially lossy aqueous workup and silica gel chromatography[4].

-

-

Workup and Isolation: Upon validation, quench the reaction with water, extract with ethyl acetate, dry over

, and purify via flash column chromatography to isolate the pure difluorinated aromatic compound.

Conclusion

The discovery and synthesis of novel difluorinated aromatic compounds represent a critical frontier in medicinal chemistry. By transitioning from stoichiometric, harsh fluorinating agents to elegant, transition-metal-catalyzed cross-coupling systems, researchers can now functionalize complex drug scaffolds with unprecedented precision. Understanding the mechanistic causality—whether leveraging copper's transmetalation efficiency or nickel's radical SET capabilities—empowers drug development professionals to strategically deploy the

References

1.[1] Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. URL: 2.[2] Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. URL: 3.[3] Copper-Catalyzed Synthesis of Difluoromethyl Alkynes from Terminal and Silyl Acetylenes. ACS Publications (The Journal of Organic Chemistry). URL: 4.[4] Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. PubMed Central (Nature Communications). URL:

Sources

Methodological & Application

Application Notes and Protocols: 1,2-Difluoro-3,4-dimethoxybenzene as a Versatile Synthon in Organic Synthesis

Executive Summary

1,2-Difluoro-3,4-dimethoxybenzene (CAS 172657-03-3) [1] has emerged as a highly valuable fluorinated building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The unique juxtaposition of two strongly electron-withdrawing fluorine atoms and two electron-donating methoxy groups creates a highly polarized aromatic system. This application note details validated, self-validating protocols for utilizing this compound in two critical synthetic transformations: global demethylation to access 3,4-difluorocatechol, and regioselective directed ortho-lithiation (DoM) for C6-functionalization [2].

Physicochemical Profiling & Reactivity Rationale

The reactivity of 1,2-difluoro-3,4-dimethoxybenzene is strictly governed by the competing electronic effects of its substituents, which dictate experimental choices:

-

Inductive Effects (-I) : The highly electronegative fluorine atoms withdraw electron density through the σ-framework. This significantly acidifies the adjacent aromatic protons, particularly at the C6 position (ortho to the C1 fluorine).

-

Mesomeric Effects (+M) : The methoxy groups donate electron density into the π-system, which generally deactivates the ring toward nucleophilic aromatic substitution (SNAr) but enriches it for specific electrophilic trapping.

-

Causality in Regioselectivity : When subjected to strong bases like n-butyllithium (n-BuLi), deprotonation occurs exclusively at C6 rather than C5. This is because the inductive acidification by fluorine outcompetes the directing ability of the methoxy group, stabilizing the resulting aryllithium intermediate and lowering the transition state energy [3].

Reactivity mapping of 1,2-difluoro-3,4-dimethoxybenzene via DoM and demethylation pathways.

Protocol 1: Global Demethylation to 3,4-Difluorocatechol

3,4-Difluorocatechol is a critical precursor for fluorinated benzodioxoles and crown ethers. Demethylation of 1,2-difluoro-3,4-dimethoxybenzene is best achieved using Boron Tribromide (BBr3) [4].

Mechanistic Causality : BBr3 acts as a powerful Lewis acid, coordinating to the basic oxygen of the methoxy groups. This coordination weakens the O–CH3 bond, making the methyl carbon highly susceptible to nucleophilic attack by the liberated bromide ion. Subsequent aqueous hydrolysis of the resulting borate ester yields the free catechol [4]. BBr3 is chosen over HBr or HI because it operates efficiently at lower temperatures (-78 °C to RT), preventing the thermal decomposition of the electron-rich fluorinated ring.

Step-by-Step Methodology:

-

Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Substrate Dissolution : Dissolve 1,2-difluoro-3,4-dimethoxybenzene (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition : Slowly add a 1.0 M solution of BBr3 in DCM (2.5 equiv, 12.5 mmol) dropwise via syringe over 15 minutes. (Caution: BBr3 reacts violently with moisture and evolves highly corrosive HBr gas).

-

Reaction : Allow the mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 12 hours.

-

Quenching : Cool the flask to 0 °C and carefully quench the excess BBr3 by the dropwise addition of methanol (5 mL) to destroy unreacted BBr3, followed by water (20 mL) to hydrolyze the borate esters.

-

Workup : Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 3,4-difluorocatechol.

Step-by-step experimental workflow for the BBr3-mediated demethylation to 3,4-difluorocatechol.

Protocol 2: Regioselective Directed ortho-Lithiation (DoM) at C6

Functionalization of the aromatic core is achieved via DoM. The C6 position is exclusively lithiated due to the superior directing ability of the adjacent fluorine atom compared to the methoxy group [5].

Mechanistic Causality : The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical to this protocol. TMEDA coordinates to the lithium cation, breaking down the unreactive n-BuLi hexamers into highly reactive dimers or monomers. This dramatically increases the basicity of the alkyllithium. Furthermore, lithium coordinates to the fluorine atom, guiding the deprotonation strictly to the C6 position via a highly organized pre-lithiation complex.

Step-by-Step Methodology (C6-Iodination):

-

Preparation : In a flame-dried Schlenk flask under argon, dissolve 1,2-difluoro-3,4-dimethoxybenzene (1.0 equiv, 5.0 mmol) and TMEDA (1.1 equiv, 5.5 mmol) in anhydrous THF (25 mL).

-

Cooling : Cool the solution to -78 °C.

-

Lithiation : Add n-BuLi (1.6 M in hexanes, 1.1 equiv, 5.5 mmol) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1.5 hours to ensure complete metalation.

-

Electrophilic Trapping : Dissolve iodine (I2, 1.2 equiv, 6.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the lithiated intermediate at -78 °C.

-

Completion : Allow the reaction to slowly warm to room temperature over 2 hours.

-

Quenching & Workup : Quench the reaction with saturated aqueous Na2S2O3 (20 mL) to reduce unreacted iodine. Extract with ethyl acetate (3 x 20 mL). Wash with brine, dry over MgSO4, and concentrate.

-

Purification : Purify via silica gel chromatography to yield 1,2-difluoro-3,4-dimethoxy-6-iodobenzene, ready for downstream Suzuki-Miyaura or Sonogashira cross-coupling.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the quantitative data and expected outcomes for the protocols described above, providing a quick-reference guide for process optimization.

| Reaction Type | Reagents & Conditions | Target Position | Expected Yield | Key Mechanistic Driver |

| Global Demethylation | BBr3 (2.5 eq), DCM, -78 °C to RT, 12 h | C3, C4 (Ether cleavage) | 85 - 92% | Lewis acid coordination followed by bromide attack |

| Directed ortho-Lithiation | n-BuLi (1.1 eq), TMEDA, THF, -78 °C | C6 (Deprotonation) | >95% (Conversion) | -I effect of Fluorine; TMEDA deaggregation of n-BuLi |

| Electrophilic Trapping | I2 (1.2 eq), THF, -78 °C to RT | C6 (Iodination) | 78 - 84% | Nucleophilic attack of aryllithium on I2 |

References

- 1,2-Difluoro-3,4-dimethoxybenzene | 172657-03-3 Source: Sigma-Aldrich URL

- Product Class 1: Fluoroarenes Source: Thieme Connect URL

- Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates Source: ResearchGate URL

- Application Notes and Protocols for the Deprotection of Methylated Glucose Source: Benchchem URL

- Electrophilic NF Fluorinating Agents | Chemical Reviews Source: ACS Publications URL

Application Note: 1,2-Difluoro-3,4-dimethoxybenzene as an Advanced Fluorinated Building Block

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, enhance metabolic stability, and fine-tune the electronic properties of target molecules[1]. 1,2-Difluoro-3,4-dimethoxybenzene represents a highly specialized, versatile building block. The adjacent fluorine atoms provide a strong electron-withdrawing effect and a rigid dipole moment, while the dimethoxy groups serve as masked diols or regioselective handles for downstream functionalization. This application note details the structural rationale, synthetic access via Directed Ortho-Metalation (DoM), and field-proven protocols for utilizing this compound in advanced synthesis.

Structural Rationale & Physicochemical Profile

The utility of 1,2-difluoro-3,4-dimethoxybenzene stems from its unique substitution pattern. The dimethoxy groups act as strong electron-donating groups (EDGs) via resonance, activating the ring for Electrophilic Aromatic Substitution (EAS). Conversely, the fluorine atoms act as electron-withdrawing groups (EWGs) via induction, lowering the pKa of adjacent protons and directing metalation[2].

Table 1: Physicochemical Properties of 1,2-Difluoro-3,4-dimethoxybenzene

| Property | Value |

| Chemical Name | 1,2-Difluoro-3,4-dimethoxybenzene |

| CAS Number | 172657-03-3[3] |

| Molecular Formula | C8H8F2O2[3] |

| Molecular Weight | 174.15 g/mol [4] |

| Physical State | Liquid (at standard temperature and pressure)[3] |

| Typical Purity | ≥97%[3] |

| InChI Key | CSPHFUKBONQAOI-UHFFFAOYSA-N[3] |

Synthetic Access: Directed Ortho-Metalation (DoM)

The most efficient and regioselective method to synthesize 1,2-difluoro-3,4-dimethoxybenzene is through the Directed Ortho-Metalation (DoM) of 4-fluoro-1,2-dimethoxybenzene[2]. The methoxy group at the 2-position and the fluorine atom at the 4-position synergistically direct the lithiation to the sterically accessible and electronically activated C3 position. Following deprotonation with n-butyllithium (BuLi), the resulting aryllithium intermediate is trapped using an electrophilic fluorine source[1].

Mechanistic pathway of Directed Ortho-Metalation and electrophilic fluorination.

Downstream Functionalization & Application Workflows

As a core building block, 1,2-difluoro-3,4-dimethoxybenzene is primarily utilized in two major workflows:

-

Demethylation to Fluorinated Catechols: Cleavage of the ether bonds yields 3,4-difluorobenzene-1,2-diol. This catechol is a critical precursor for synthesizing benzodioxanes, quinazolines, and other heterocyclic Active Pharmaceutical Ingredients (APIs)[5].

-

Electrophilic Aromatic Substitution (EAS): The ring remains sufficiently activated by the oxygen atoms to undergo selective bromination or iodination at the 5- or 6-positions, providing a handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) used in the development of Liquid Crystals and OLED materials[6].

Downstream application workflows from building block to APIs and advanced materials.

Experimental Protocols

Protocol A: Synthesis via DoM and Electrophilic Fluorination

This self-validating protocol details the conversion of 4-fluoro-1,2-dimethoxybenzene to 1,2-difluoro-3,4-dimethoxybenzene using N-fluorobenzenesulfonimide (NFSI)[2].

Materials:

-

4-Fluoro-1,2-dimethoxybenzene (20 mmol, 3.12 g)

-

n-Butyllithium (1.6 M in hexanes, 15.6 mL, 25 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) (25 mmol, 7.88 g)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

-

Preparation: Purge a flame-dried, round-bottom flask with argon. Add 4-fluoro-1,2-dimethoxybenzene (3.12 g, 20 mmol) and anhydrous THF (50 mL).

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to exactly -78 °C.

-

Metalation: Add n-BuLi (15.6 mL, 25 mmol) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Fluorination: Dissolve NFSI (7.88 g, 25 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming & Quenching: Allow the reaction to stir for 2 hours while slowly warming to room temperature. Quench the reaction by carefully adding saturated aqueous NH4Cl (30 mL).

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 1,2-difluoro-3,4-dimethoxybenzene (Typical yield: ~60%)[2].

Causality & Expert Insights:

-

Temperature Control (-78 °C): The aryllithium intermediate is highly reactive. Maintaining -78 °C prevents unwanted side reactions, such as benzyne formation or nucleophilic attack on the solvent[7].

-

Choice of NFSI: NFSI is utilized as the electrophilic fluorine source because it is a stable, crystalline solid that safely delivers F+ without the extreme hazards, specialized passivation equipment, and poor selectivity associated with elemental fluorine gas[7].

-

Solvent Selection (THF): THF acts as a coordinating solvent, breaking up the hexameric aggregates of n-BuLi to increase its kinetic basicity and stabilize the resulting aryllithium species[8].

Protocol B: BBr3-Mediated Demethylation to Fluorinated Catechol

This protocol outlines the Lewis acid-mediated ether cleavage required to unmask the diol functionality[5].

Materials:

-

1,2-Difluoro-3,4-dimethoxybenzene (10 mmol, 1.74 g)

-

Boron tribromide (BBr3) (1.0 M in DCM, 25 mL, 25 mmol)

-

Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

-

Preparation: In an argon-purged flask, dissolve 1,2-difluoro-3,4-dimethoxybenzene (1.74 g, 10 mmol) in anhydrous DCM (40 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Add the BBr3 solution (25 mL, 25 mmol) dropwise over 20 minutes to prevent localized heating.

-

Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere.

-

Quenching: Cool the flask back to 0 °C (ice bath). Carefully and slowly add methanol (10 mL) dropwise to quench excess BBr3, followed by 30 mL of ice water.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate to yield 3,4-difluorobenzene-1,2-diol.

Causality & Expert Insights:

-

Reagent Selection (BBr3): Boron tribromide is a hard Lewis acid that strongly coordinates to the ether oxygen. This coordination weakens the O-CH3 bond, allowing the bromide ion to attack the methyl group via an SN2 mechanism, cleanly liberating the phenol[5].

-

Stoichiometry: While 1 equivalent of BBr3 can theoretically cleave up to 3 ether bonds, an excess (2.5 equivalents) is practically required to drive the double demethylation to completion within a reasonable timeframe[5].

-

Controlled Quenching: The slow addition of methanol is critical to safely hydrolyze excess BBr3 and boron-complexed intermediates. Rapid quenching can lead to violent exothermic reactions and localized degradation of the fluorinated catechol.

References

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1,2-Difluoro-3,4-dimethoxybenzene | 172657-03-3 [sigmaaldrich.com]

- 4. CAS: 172657-03-3 | CymitQuimica [cymitquimica.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Application of 1,2-Difluoro-3,4-dimethoxybenzene in Medicinal Chemistry: A Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of successful lead optimization.[1] The 1,2-difluoro-3,4-dimethoxybenzene moiety, systematically named 1,2-difluoro-4,5-dimethoxybenzene, has emerged as a particularly valuable building block. Its utility stems from a unique combination of electronic and steric properties conferred by the vicinal fluorine atoms and the adjacent methoxy groups. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its role as a bioisostere of the catechol nucleus and its utility in the synthesis of potent kinase inhibitors and other bioactive agents. We present detailed protocols for key chemical transformations, offering researchers a practical framework for leveraging this versatile intermediate in their drug discovery programs.

The strategic placement of fluorine atoms on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Specifically, the 1,2-difluoro substitution pattern serves as a robust bioisostere for the metabolically labile catechol group. Catechols, while present in numerous endogenous ligands and successful drugs, are prone to oxidation to form reactive quinones, which can lead to toxicity and rapid metabolic clearance.[2] The 1,2-difluorobenzene unit effectively mimics the hydrogen bonding potential of a catechol's hydroxyl groups while being electronically and sterically similar, yet it is resistant to oxidation. This bioisosteric replacement offers a powerful strategy to enhance the metabolic stability and reduce the potential toxicity of drug candidates.

Core Application: A Stable Mimic of the Catechol Pharmacophore

The concept of bioisosterism is a fundamental principle in drug design, allowing for the substitution of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. The 1,2-difluoro-3,4-dimethoxybenzene scaffold serves as an excellent non-classical bioisostere of the corresponding catechol-containing compounds.

Diagram: Bioisosteric Relationship of 1,2-Difluoro-3,4-dimethoxybenzene and Catechol

Caption: Bioisosteric replacement of a catechol with a 1,2-difluorobenzene moiety.

This bioisosteric relationship is particularly relevant in the design of inhibitors for enzymes that recognize catechol-containing substrates, such as catechol-O-methyltransferase (COMT) and various protein kinases. By replacing the vulnerable catechol with the stable 1,2-difluorobenzene unit, medicinal chemists can retain or even improve binding affinity while mitigating the risks associated with metabolic instability.

Application in Kinase Inhibitor Design: Targeting Fibroblast Growth Factor Receptors (FGFR)

The dimethoxybenzene motif is a recognized pharmacophore for enhancing the selectivity of fibroblast growth factor receptor (FGFR) inhibitors. By incorporating this moiety, potent and selective inhibitors can be developed. The addition of fluorine atoms to the dimethoxybenzene ring can further enhance the potency and metabolic stability of these inhibitors.[2]

A key synthetic strategy for elaborating the 1,2-difluoro-3,4-dimethoxybenzene scaffold into more complex molecules involves electrophilic aromatic substitution to introduce a handle for further functionalization. The Vilsmeier-Haack formylation is a mild and effective method for introducing a formyl group, which can then be used in a variety of subsequent reactions to build the desired kinase inhibitor scaffold.

Diagram: Synthetic Workflow for Kinase Inhibitor Precursors

Caption: General workflow for synthesizing kinase inhibitor precursors.

Experimental Protocols: Key Transformations of 1,2-Difluoro-3,4-dimethoxybenzene

The following protocols provide detailed, step-by-step methodologies for key electrophilic aromatic substitution reactions on 1,2-difluoro-3,4-dimethoxybenzene. These reactions introduce essential functional groups for further synthetic elaboration. The methoxy groups are activating and ortho-, para-directing. Given the substitution pattern, electrophilic substitution is expected to occur at the position para to the C4-methoxy group and ortho to the C5-methoxy group (the C6 position).

Protocol 1: Vilsmeier-Haack Formylation to Synthesize 2,3-Difluoro-4,5-dimethoxybenzaldehyde

This protocol describes the introduction of a formyl group onto the aromatic ring, a crucial step for creating precursors for many bioactive molecules, including chalcones and benzothiazoles.[3][4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1,2-Difluoro-3,4-dimethoxybenzene | 174.14 | 10 | 1.74 g |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 | 3.65 g (3.86 mL) |

| Phosphorus oxychloride (POCl₃) | 153.33 | 15 | 2.30 g (1.39 mL) |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 20 mL |

| Saturated sodium acetate solution | - | - | 50 mL |

| Saturated sodium chloride (brine) | - | - | 20 mL |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |

| Ethyl acetate | 88.11 | - | For extraction |

| Hexanes | - | - | For chromatography |

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3.86 mL, 50 mmol). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (1.39 mL, 15 mmol) dropwise to the stirred DMF over 15 minutes, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

-

Reaction with Substrate: Dissolve 1,2-difluoro-3,4-dimethoxybenzene (1.74 g, 10 mmol) in anhydrous DCM (10 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 100 g of crushed ice with vigorous stirring. Once the ice has melted, add a saturated solution of sodium acetate (50 mL) to neutralize the mixture and stir for 1 hour to hydrolyze the iminium salt intermediate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 2,3-difluoro-4,5-dimethoxybenzaldehyde as a solid.

Protocol 2: Friedel-Crafts Acylation to Synthesize 1-(2,3-Difluoro-4,5-dimethoxyphenyl)ethan-1-one

This protocol introduces an acetyl group, providing a key intermediate for the synthesis of various pharmacophores, including chalcones which have shown promising cytotoxic activities.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |